molecular formula C13H18BrFN2 B1529008 1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine CAS No. 1704067-36-6

1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine

Cat. No. B1529008
CAS RN: 1704067-36-6
M. Wt: 301.2 g/mol
InChI Key: RDYIVUBEYFIZPD-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzyl bromide is an important pharmaceutical intermediate . It’s used in the synthesis of Benzazepines, a class of compounds with potential therapeutic applications .


Synthesis Analysis

The synthesis of Benzazepines involves the alkylation of the β-amino ester 1a with 2-bromo-5-fluorobenzyl bromide . The product is obtained as a white solid after silica gel chromatography .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-fluorobenzyl bromide is C7H5Br2F . The structure includes a benzene ring substituted with bromo, fluoro, and bromomethyl groups .


Chemical Reactions Analysis

2-Bromo-5-fluorobenzyl bromide reacts with β-amino ester 1a in the synthesis of Benzazepines . More detailed reaction conditions and mechanisms would depend on the specific synthesis protocol.


Physical And Chemical Properties Analysis

2-Bromo-5-fluorobenzyl bromide appears as colorless to white to cream to pale brown crystals or powder . It has a melting point of 30.0-40.0°C and a refractive index of 1.5870-1.5920 at 20°C . It’s difficult to mix in water .

Scientific Research Applications

Synthesis and Labeling for Diagnostic Purposes

A study described the synthesis of a potent nonpeptide CCR1 antagonist, using a module-assisted procedure that could be relevant to the chemical class involving 1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine. The process included reductive amination of 4-[18F]fluorobenzaldehyde with a piperazine derivative, highlighting its potential application in the development of diagnostic agents through radio-labeling techniques (Mäding et al., 2006).

Anticancer and Antimicrobial Properties

New phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, which include structures similar to 1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine, were synthesized and analyzed. These complexes exhibited distinct electrochemical and magnetic properties, suggesting potential for further exploration in therapeutic applications, especially due to their complexation with copper(II) which might offer unique biological activities (Amudha et al., 1999).

Development of Novel Benzimidazole Derivatives

A study synthesized a series of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, demonstrating significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds, including variations of the 1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine structure, offer insights into the development of new pharmaceutical agents with potential therapeutic benefits (Menteşe et al., 2015).

Exploring Chemical Reactivity and Bond Formation

Research on the reactivity of 1-(2-bromobenzyl)-4-halopyrazoles in Pd-catalyzed direct arylation investigated the conditions allowing for the intermolecular and intramolecular arylation without cleavage of the pyrazolyl and benzyl C-halo bonds. This study is indicative of the broader synthetic utility of bromobenzyl compounds in facilitating complex chemical transformations (Brahim et al., 2016).

Safety and Hazards

2-Bromo-5-fluorobenzyl bromide is toxic if swallowed and harmful to aquatic life with long-lasting effects . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be stored in a cool, dry condition, away from strong oxidizing agents .

properties

IUPAC Name

1-[(2-bromo-5-fluorophenyl)methyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-9-12(15)3-4-13(11)14/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYIVUBEYFIZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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